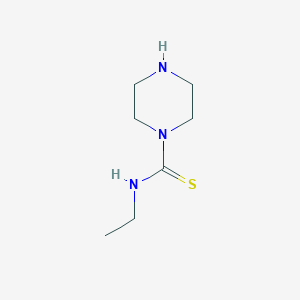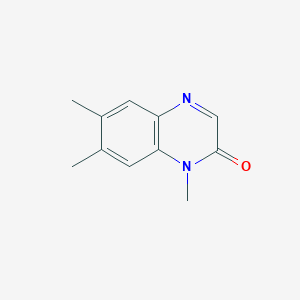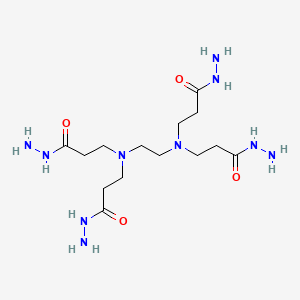![molecular formula C6H13N3 B13791467 1,2,6-Triazaspiro[4.4]nonane CAS No. 254436-99-2](/img/structure/B13791467.png)
1,2,6-Triazaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6-Triazaspiro[4.4]nonane is a heterocyclic compound characterized by a spiro-connected nonane ring system containing three nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,6-Triazaspiro[4.4]nonane typically involves cyclization reactions. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar principles as laboratory synthesis, scaled up to meet production demands. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,6-Triazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the nitrogen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazaspiro compounds .
Aplicaciones Científicas De Investigación
1,2,6-Triazaspiro[4.4]nonane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 1,2,6-Triazaspiro[4.4]nonane involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include inhibition of key enzymes or receptors that play a role in disease processes .
Comparación Con Compuestos Similares
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential therapeutic applications.
1,6-Dioxaspiro[4.4]nonane:
Uniqueness: 1,2,6-Triazaspiro[4.4]nonane is unique due to its specific nitrogen positioning within the spiro ring, which imparts distinct reactivity and potential biological activity compared to its analogs .
Conclusion
1,2,6-Triazaspiro[44]nonane is a compound of significant interest due to its unique structure and versatile applications in various scientific fields
Propiedades
Número CAS |
254436-99-2 |
|---|---|
Fórmula molecular |
C6H13N3 |
Peso molecular |
127.19 g/mol |
Nombre IUPAC |
1,2,6-triazaspiro[4.4]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-6(7-4-1)3-5-8-9-6/h7-9H,1-5H2 |
Clave InChI |
LESDFIBEGBHURT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNN2)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)



![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)



![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)



